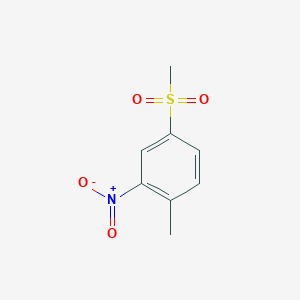

4-Methylsulfonyl-2-nitrotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-methylsulfonyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-6-3-4-7(14(2,12)13)5-8(6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBDLEXAVKAJFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350742 | |

| Record name | 4-Methylsulfonyl-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1671-49-4 | |

| Record name | 1-Methyl-4-(methylsulfonyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1671-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mesyl-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylsulfonyl-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-mesyl-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 1-methyl-4-(methylsulfonyl)-2-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylsulfonyl-2-nitrotoluene (CAS: 1671-49-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methods for 4-Methylsulfonyl-2-nitrotoluene. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on presenting clear, actionable data and methodologies.

Core Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₉NO₄S.[1][2] It is also known by several synonyms, including 2-Nitro-4-methylsulfonyltoluene and Methyl 3-nitro-p-tolyl sulfone.[2] This compound serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and herbicides.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 215.23 g/mol | [1][2] |

| Melting Point | 120-121 °C | [3][4][5] |

| Boiling Point | 387.8 °C at 760 mmHg (Predicted) | [3][4][5] |

| Density | 1.350 g/cm³ (Predicted) | [3][4][5] |

| Water Solubility | 370 mg/L at 25 °C | [3][6] |

| LogP | 1.04 | [1] |

| Appearance | White to off-white solid | [3] |

Spectral Data

While specific spectral data was not detailed in the immediate search results, analysis of this compound would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Synthesis Protocols

This compound is primarily synthesized through the nitration of p-toluenesulfonyl methyl ether or related precursors. The following protocols are based on methodologies described in patent literature.

Method 1: Sulfonation and Acyl-Chlorination Route

This method involves a multi-step synthesis starting from 2-nitrotoluene.

Experimental Workflow

Caption: Synthesis of this compound from 2-nitrotoluene.

Protocol:

-

Sulfonation: 2-Nitrotoluene is reacted with chlorosulfonic acid.[7] The molar ratio of chlorosulfonic acid to 2-nitrotoluene is typically between 0.95:1 and 1.50:1.[7]

-

Acyl-Chlorination: A catalyst and thionyl chloride are added to the reaction mixture to produce 3-nitro-4-methylbenzene sulfonyl chloride.[7]

-

Final Reaction: The intermediate, 3-nitro-4-methylbenzene sulfonyl chloride, is then reacted with sodium sulfite and sodium carbonate.[7] This reaction is typically carried out by dissolving the reagents in water and slowly adding the sulfonyl chloride at a temperature of 0-60 °C, followed by a reaction period at 20-55 °C.[7]

Method 2: Catalytic Nitration using Solid Super-strong Acid

This method utilizes a solid super-strong acid as a catalyst for the nitration of p-methylsulfonyl toluene.

Experimental Workflow

Caption: Synthesis of this compound via catalytic nitration.

Protocol:

-

Catalyst and Reagent Preparation: Concentrated nitric acid is added to a reaction vessel cooled in an ice bath, followed by the addition of a solid super-strong acid catalyst. Acetic anhydride is then added dropwise, and the mixture is stirred for 20-60 minutes.

-

Nitration Reaction: A solution of p-methylsulfonyl toluene in an organic solvent (such as dichloromethane, dichloroethane, chloroform, or carbon tetrachloride) is added dropwise to the reaction mixture. The reaction is stirred for 2 to 20 hours at a temperature of 10-40 °C.

-

Work-up and Purification: The solid catalyst is removed by filtration. The organic solvent is removed from the filtrate by distillation under reduced pressure. Water is added to the residue, and the solid product is collected by filtration, washed with water, and dried to yield 2-nitro-4-methylsulfonyl toluene.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.

Reverse-Phase HPLC

A reverse-phase HPLC method can be employed for the separation and quantification of this compound.[1][8]

Experimental Parameters

| Parameter | Description |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Note | For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1][8] |

Experimental Workflow

Caption: Analytical workflow for the HPLC analysis of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the direct biological activity or the involvement of this compound in specific cellular signaling pathways. Its primary documented role is that of a chemical intermediate in the synthesis of other compounds, such as the herbicide mesotrione.[7]

While nitroaromatic compounds as a class can exhibit biological effects, it is not possible to extrapolate these general activities to this compound without specific experimental evidence. Researchers investigating the biological effects of this compound would need to conduct initial screening assays to identify potential targets and pathways.

Safety and Handling

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[9][10] It is also suspected of damaging fertility.[9][10] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. scbt.com [scbt.com]

- 3. 2-Nitro-4-methylsulfonyltoluene | 1671-49-4 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. Cas 1671-49-4,2-Nitro-4-methylsulfonyltoluene | lookchem [lookchem.com]

- 7. CN103121961A - Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene - Google Patents [patents.google.com]

- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. 4-Mesyl-2-nitrotoluene | C8H9NO4S | CID 687125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

physical and chemical properties of 4-Methylsulfonyl-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methylsulfonyl-2-nitrotoluene, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and herbicides. This document consolidates available data on its properties, synthesis, and analysis to support research and development activities.

Chemical Identity and Physical Properties

This compound, with the CAS number 1671-49-4, is a substituted aromatic compound.[1][2] It is also known by several synonyms, including 2-Nitro-4-methylsulfonyltoluene and Methyl 3-nitro-p-tolyl sulfone.[1][2] The compound typically appears as a white to off-white or pale yellow solid.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉NO₄S | [1][2] |

| Molecular Weight | 215.23 g/mol | [2] |

| Melting Point | 120-121 °C | |

| Boiling Point | 387.8 °C at 760 mmHg | |

| Density | 1.35 g/cm³ | |

| Appearance | White to off-white solid | |

| Solubility in Water | 370 mg/L at 25°C | |

| Flash Point | 188.3 °C | |

| Vapor Pressure | 7.16E-06 mmHg at 25°C | |

| Refractive Index | 1.551 |

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the nitration of a precursor, 4-methylsulfonyl toluene (methyl p-tolyl sulfone). While detailed, step-by-step laboratory protocols are proprietary and found within patent literature, the general synthetic approach is outlined below.

One common method involves the direct nitration of methyl p-tolyl sulfone using a mixture of sulfuric acid and nitric acid.[3]

Another patented method describes a multi-step synthesis starting from 2-nitrotoluene:

-

Sulfonation: 2-nitrotoluene is reacted with chlorosulfonic acid.

-

Acyl Chloride Formation: The product from the sulfonation step is then treated with a catalyst and thionyl chloride to produce 3-nitro-4-methyl benzene sulfonyl chloride.

-

Final Reaction: The sulfonyl chloride is then reacted with sodium sulfite, sodium carbonate, and chloroacetic acid to yield this compound.

Caption: Synthetic pathway for this compound.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[4]

-

Column: Newcrom R1, a reverse-phase column with low silanol activity.[4]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[4]

-

Detection: The specific UV detection wavelength was not detailed in the available literature, but would typically be determined by measuring the UV absorbance spectrum of the compound to find the wavelength of maximum absorbance (λmax).

-

Application: This method is suitable for purity analysis, impurity isolation in preparative separations, and pharmacokinetic studies.[4]

Chemical Reactivity and Stability

This compound is a stable compound under standard conditions. It should be stored in a dry, room-temperature environment. The molecule possesses two key reactive sites: the nitro group and the methyl group of the toluene ring. The nitro group can be reduced to an amine, and the methyl group can be oxidized to a carboxylic acid, making it a versatile intermediate for further chemical synthesis.[5]

Biological Signaling Pathways

Currently, there is no publicly available information to suggest that this compound is directly involved in any biological signaling pathways. Its primary utility is as a chemical intermediate in the synthesis of biologically active molecules, such as the herbicide mesotrione, rather than having intrinsic biological activity itself.[5]

Safety Information

This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[6] It is also suspected of damaging fertility.[6] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical.

Conclusion

This compound is a well-characterized chemical intermediate with established physical properties and synthetic routes. While detailed experimental spectroscopic data is not widely available, its identity and purity can be assessed using techniques such as HPLC. Its utility in the synthesis of herbicides and other complex organic molecules underscores its importance in the chemical and pharmaceutical industries. Further research to fully characterize its spectroscopic properties would be a valuable addition to the scientific literature.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. scbt.com [scbt.com]

- 3. Cas 1671-49-4,2-Nitro-4-methylsulfonyltoluene | lookchem [lookchem.com]

- 4. This compound | Analytical Reference Material | Novachem [novachem.com.au]

- 5. electrochemsci.org [electrochemsci.org]

- 6. 4-Mesyl-2-nitrotoluene | C8H9NO4S | CID 687125 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 4-Methylsulfonyl-2-nitrotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Methylsulfonyl-2-nitrotoluene. Due to a lack of extensive published quantitative data on its solubility in a wide range of organic solvents, this document focuses on providing the known aqueous solubility, theoretical considerations for solubility in organic media, and detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound, enabling them to effectively prepare solutions and design experiments.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₈H₉NO₄S. It is a white to off-white solid with a melting point of 120-121°C.[1][2][3][4] This compound and its isomers are of interest as intermediates in the synthesis of pharmaceuticals and dyes. A thorough understanding of its solubility is critical for its use in various chemical processes, including reaction chemistry, purification, and formulation.

Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively available in published literature. However, its solubility in water has been reported. The table below summarizes the known quantitative data and provides a template for recording experimentally determined values in other common organic solvents.

| Solvent | Temperature (°C) | Solubility | Units |

| Water | 25 | 370 | mg/L |

Table 1: Solubility of this compound. Data for organic solvents needs to be determined experimentally.

Qualitative information from patent literature suggests that this compound has temperature-dependent solubility in toluene, as it can be crystallized from a toluene solution by cooling. This indicates that it is more soluble in hot toluene than in cold toluene.

Theoretical Considerations for Solubility in Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of this compound, which includes a polar sulfonyl group (-SO₂CH₃) and a nitro group (-NO₂), as well as a nonpolar toluene backbone, suggests a moderate polarity.

-

Polar Solvents: The presence of the sulfonyl and nitro groups, which are capable of dipole-dipole interactions, suggests that this compound will exhibit some solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., methanol, ethanol).

-

Nonpolar Solvents: The aromatic toluene ring provides nonpolar character, which may allow for some solubility in nonpolar solvents (e.g., toluene, hexane), particularly at elevated temperatures.

The overall solubility in a given organic solvent will be a balance between these competing polar and nonpolar interactions.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound in specific organic solvents, experimental determination is necessary. The following are detailed methodologies for two common and effective techniques.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute.

Materials and Apparatus:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

-

-

Separation of Saturated Solution:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Immediately filter the solution using a syringe filter that is chemically compatible with the solvent to remove any remaining solid particles.

-

-

Determination of Solute Mass:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of the solute may be used.

-

Once the solvent is completely removed, place the dish or vial in an oven at a moderate temperature (e.g., 60-80°C) to ensure all residual solvent is removed, and then cool to room temperature in a desiccator.

-

Weigh the dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the dish/vial minus the initial tare weight.

-

Solubility can be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a distinct chromophore that absorbs in the UV-Vis region and the chosen solvent is transparent in that region. It requires the preparation of a calibration curve.

Materials and Apparatus:

-

This compound

-

Selected organic solvent(s)

-

UV-Vis spectrophotometer and cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation and Separation of Saturated Solution:

-

Follow the same procedure as described in the gravimetric method (steps 1 and 2) to prepare a filtered saturated solution at the desired temperature.

-

-

Analysis of Saturated Solution:

-

Carefully dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

Experimental Workflow and Logic

The following diagram illustrates a general workflow for the experimental determination of the solubility of this compound.

References

An In-depth Technical Guide to 4-Methylsulfonyl-2-nitrotoluene: Safety, Handling, and Core Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and physicochemical properties of 4-Methylsulfonyl-2-nitrotoluene. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound. All quantitative data has been summarized in structured tables for ease of reference, and key procedures are visualized through workflow diagrams.

Core Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. It is classified as toxic if swallowed, in contact with skin, or if inhaled. Prolonged or repeated exposure may cause damage to organs. Furthermore, it is toxic to aquatic life with long-lasting effects.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 & 4 | Toxic if swallowed / Harmful if swallowed[1] |

| Acute Toxicity, Dermal | 3 | Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | Toxic if inhaled |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | May cause damage to organs through prolonged or repeated exposure |

| Skin Sensitization | 1 | May cause an allergic skin reaction[1] |

| Reproductive Toxicity | 2 | Suspected of damaging fertility[1][2] |

| Hazardous to the Aquatic Environment, Long-term Hazard | 2 & 3 | Toxic to aquatic life with long lasting effects / Harmful to aquatic life with long lasting effects[1] |

Precautionary Statements

Adherence to the following precautionary statements is mandatory for the safe handling of this compound.

| Type | Statement Code | Precautionary Statement |

| Prevention | P260 | Do not breathe dust. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] | |

| P264 | Wash skin thoroughly after handling. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[4] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P311 | Call a POISON CENTER/doctor. | |

| P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up.[2] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2][5] |

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented below.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C8H9NO4S | [1][6] |

| Molecular Weight | 215.23 g/mol | [1][7] |

| Melting Point | 120-121°C | [6][8] |

| Boiling Point | 387.8 ± 42.0 °C (Predicted) | [6] |

| Flash Point | 188.3°C | [6][8] |

| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [6] |

| Water Solubility | 370 mg/L at 25℃ | [6][8] |

| Appearance | White powdery crystal | [8] |

Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat | Dermal | > 16,000 mg/kg | |

| Acute Toxicity Estimate | - | Inhalation (4h, dust/mist) | 0.51 mg/l | |

| Skin Corrosion/Irritation | Rabbit | - | No skin irritation (4h) |

Absorption into the body can lead to the formation of methemoglobin, which may cause cyanosis. The onset of symptoms could be delayed by 2 to 4 hours or longer.

Handling and Experimental Protocols

Strict adherence to safety protocols is essential when working with this compound. The following sections outline the necessary precautions and procedures.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Safe Handling and Storage

-

Handling: Always work under a chemical fume hood. Avoid generating and inhaling dust. Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly after handling.[5]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store in a locked-up area or an area accessible only to qualified or authorized personnel.

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

Caption: First-aid measures for different routes of exposure to this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: The compound is combustible. Vapors are heavier than air and may form explosive mixtures with air upon intense heating. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulphur oxides (SOx).[5]

-

Protective Equipment: Fire-fighters should wear self-contained breathing apparatus and full protective clothing.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Caption: Workflow for the cleanup of an accidental release of this compound.

Ecological Information

This compound is toxic to aquatic life with long-lasting effects. It is crucial to prevent its release into the environment. Do not let the product enter drains.[9]

Disposal Considerations

Dispose of this chemical and its container to an approved waste disposal plant.[2] Disposal must be in accordance with local, regional, and national regulations. Contaminated packaging should be treated as the product itself.

This guide is intended to provide comprehensive safety and handling information. It is not exhaustive and should be used in conjunction with specific Safety Data Sheets provided by the supplier and a thorough risk assessment for any planned experimental work.

References

- 1. 4-Mesyl-2-nitrotoluene | C8H9NO4S | CID 687125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. cpachem.com [cpachem.com]

- 4. echemi.com [echemi.com]

- 5. chemos.de [chemos.de]

- 6. chembk.com [chembk.com]

- 7. scbt.com [scbt.com]

- 8. Cas 1671-49-4,2-Nitro-4-methylsulfonyltoluene | lookchem [lookchem.com]

- 9. hpc-standards.com [hpc-standards.com]

A Technical Guide to 4-Methylsulfonyl-2-nitrotoluene: Properties, Synthesis, and Applications

This technical guide provides an in-depth overview of 4-Methylsulfonyl-2-nitrotoluene, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers the compound's nomenclature, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its primary applications.

Nomenclature and Identification

This compound is an organic compound with the CAS Number 1671-49-4.[1][2][3] It is known by several synonyms, which are crucial for comprehensive literature searches.

| Identifier Type | Value |

| IUPAC Name | 1-methyl-4-(methylsulfonyl)-2-nitrobenzene[1] |

| CAS Number | 1671-49-4[1][2][3][4][5][6] |

| Molecular Formula | C₈H₉NO₄S[1][2][3] |

| Common Synonyms | 2-Nitro-4-methylsulfonyltoluene[1][2][5], 4-Mesyl-2-nitrotoluene[1][5], Methyl 3-nitro-p-tolyl sulfone[2][3], O-NITRO-P-METHYL SULFONYL TOLUENE[2][5] |

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. This data is essential for designing experimental conditions, ensuring safe handling, and predicting the compound's behavior in various chemical systems.

| Property | Value | Reference |

| Molecular Weight | 215.23 g/mol | [1][3][4][5] |

| Melting Point | 120-121°C | [2][4][5] |

| Boiling Point | 387.8 ± 42.0 °C (at 760 mmHg, Predicted) | [2][5] |

| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [2][5] |

| Flash Point | 188.3 °C | [2] |

| Water Solubility | 370 mg/L at 25°C | [2][5] |

| Appearance | White to off-white solid | [5] |

| XLogP3 | 1.7 | [1] |

| Topological Polar Surface Area | 88.3 Ų | [1] |

Synthesis Protocols

The synthesis of this compound is critical for its application as an intermediate. While traditional methods often involve mixed-acid nitration with significant environmental drawbacks, modern approaches utilize solid acid catalysts for a more sustainable process.[7]

Synthesis via Solid Acid-Catalyzed Nitration

This method provides a high-yield, environmentally conscious alternative to traditional nitration.[7] It involves the nitration of p-tolyl methyl sulfone using a solid superacid catalyst, which can be recovered and reused.[7]

Experimental Protocol:

-

Catalyst and Reagent Preparation: In a reaction vessel cooled with an ice bath, add concentrated nitric acid. Subsequently, introduce the solid superacid catalyst (e.g., SO₄²⁻/MxOy) while maintaining a low temperature.

-

Activator Addition: Slowly add acetic anhydride to the mixture with continuous stirring for approximately 20 to 60 minutes. This forms a potent nitrating agent.

-

Substrate Addition: Prepare a solution of p-tolyl methyl sulfone in an organic solvent (such as dichloromethane, dichloroethane, or chloroform).[7] Add this solution dropwise to the reaction mixture. The amount of solvent should be 2 to 5 times the weight of the p-tolyl methyl sulfone.[7]

-

Reaction: Stir the complete mixture at a controlled temperature, typically between 10°C and 40°C, for 2 to 20 hours to allow the reaction to proceed to completion.[7]

-

Catalyst Recovery and Product Isolation: Filter the reaction mixture to recover the solid superacid catalyst for reuse.[7] The filtrate is then subjected to reduced pressure distillation to remove the organic solvent.

-

Purification: After solvent removal, cool the residue and add a small amount of water to precipitate the crude product. Filter the solid, wash it thoroughly with water, and dry to obtain pure 2-nitro-4-methylsulfonyl toluene.[7] This process reportedly achieves a conversion efficiency of 100% with a product yield of 95-98%.[7]

Analytical Methodologies

Accurate analysis of this compound is crucial for quality control and research purposes. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for its separation and quantification.

Reverse-Phase HPLC Analysis

This protocol outlines a general procedure for the analysis of this compound.[6]

Experimental Protocol:

-

System Preparation: Use a Newcrom R1 HPLC column or equivalent reverse-phase column.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile (MeCN) and water. Use phosphoric acid as an additive. For applications requiring mass spectrometry (MS) detection, substitute phosphoric acid with formic acid.[6]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile) to a known concentration.

-

Chromatography: Equilibrate the column with the mobile phase. Inject the sample and run the analysis. The separation is based on the compound's partitioning between the stationary and mobile phases.

-

Detection: Use a UV detector at an appropriate wavelength to detect the analyte as it elutes from the column.

-

Data Analysis: Quantify the compound by comparing the peak area of the sample to that of a standard of known concentration. This method is scalable and can be adapted for preparative separation to isolate impurities.[6]

Applications in Chemical Synthesis

The primary utility of this compound lies in its role as a precursor for more complex molecules, particularly in the agrochemical industry.

Intermediate for the Herbicide Mesotrione

This compound is a crucial intermediate in the synthesis of mesotrione, a highly effective herbicide.[8][9] The synthesis involves the oxidation of the toluene methyl group to a carboxylic acid, forming 2-nitro-4-methylsulfonyl benzoic acid (BA).[9]

Experimental Protocol for Oxidation:

-

Reaction Setup: In a four-necked flask, prepare a solution of an oxidizing agent, such as chromium trioxide (CrO₃), in aqueous sulfuric acid (H₂SO₄).[9]

-

Heating: Heat the solution to the desired reaction temperature (e.g., 95°C).[9]

-

Substrate Addition: Add this compound (referred to as NMST in some literature) to the heated solution.[9]

-

Reaction: Allow the reaction to proceed for several hours (e.g., 6 hours) with stirring.[9]

-

Product Isolation: Cool the reaction mixture to room temperature. The product, 2-nitro-4-methylsulfonyl benzoic acid, will precipitate out of the solution and can be collected by filtration.[9]

Safety and Handling

This compound is associated with several hazards and requires careful handling. According to the Globally Harmonized System (GHS), it has the following classifications:

-

H302: Harmful if swallowed.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H361f: Suspected of damaging fertility.[1]

-

H412: Harmful to aquatic life with long-lasting effects.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

- 1. 4-Mesyl-2-nitrotoluene | C8H9NO4S | CID 687125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 1671-49-4,2-Nitro-4-methylsulfonyltoluene | lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound [stenutz.eu]

- 5. 2-Nitro-4-methylsulfonyltoluene | 1671-49-4 [chemicalbook.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. CN1995014A - Method for preparing 2-nitro-4-methyl p-tolyl sulfone using solid superstrong acid - Google Patents [patents.google.com]

- 8. CN103121961A - Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene - Google Patents [patents.google.com]

- 9. electrochemsci.org [electrochemsci.org]

molecular structure and IUPAC name of 4-Methylsulfonyl-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 4-Methylsulfonyl-2-nitrotoluene, including its molecular structure, IUPAC name, physicochemical properties, synthesis, and analytical methods. This document is intended to serve as a valuable resource for professionals in research, development, and drug discovery.

Molecular Structure and IUPAC Name

This compound is an organic compound with the chemical formula C8H9NO4S.[1][2][3][4] Its structure consists of a toluene molecule substituted with a methylsulfonyl group at position 4 and a nitro group at position 2.

IUPAC Name: 1-methyl-4-(methylsulfonyl)-2-nitrobenzene[2][5]

Synonyms: 2-Nitro-4-methylsulfonyltoluene, 4-Mesyl-2-nitrotoluene, Methyl 3-nitro-p-tolyl sulfone[2][3][5]

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H9NO4S | [1][2][3][4][5] |

| Molecular Weight | 215.23 g/mol | [1][2][3][5] |

| Melting Point | 120-121 °C | [6][7][8][9] |

| Boiling Point | 387.8 °C at 760 mmHg | [6][9] |

| Flash Point | 188.3 °C | [6][7] |

| Appearance | White to off-white solid | [9] |

| Water Solubility | 370 mg/L at 25 °C | [7][9] |

| LogP | 1.04 | [7] |

| CAS Number | 1671-49-4 | [1][2][3][5][7] |

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of the herbicide mesotrione.[6] Several synthetic routes have been reported for its preparation. A common method involves the sulfonation and subsequent acylation of 2-nitrotoluene.[6]

Synthesis from 2-Nitrotoluene

This method involves a two-step process starting from 2-nitrotoluene.

Step 1: Sulfonation of 2-Nitrotoluene

2-Nitrotoluene is reacted with chlorosulfonic acid to yield 3-nitro-4-methylbenzenesulfonyl chloride.

-

Experimental Protocol:

-

In a reaction vessel, 2-nitrotoluene is treated with chlorosulfonic acid. The molar ratio of chlorosulfonic acid to 2-nitrotoluene is typically maintained between 0.95:1 and 1.50:1.[6]

-

The reaction mixture is stirred until the sulfonation is complete.

-

Step 2: Acyl Chloride Reaction and Subsequent Reactions

The resulting 3-nitro-4-methylbenzenesulfonyl chloride is then converted to this compound.

-

Experimental Protocol:

-

A catalyst and thionyl chloride are added to the reaction mixture from Step 1 to facilitate the acyl chloride reaction, producing 3-nitro-4-methylbenzenesulfonyl chloride.[6]

-

The 3-nitro-4-methylbenzenesulfonyl chloride is then reacted with sodium sulfite, sodium carbonate, and chloroacetic acid to synthesize 2-nitro-4-methylsulfonyltoluene.[6] The reaction is typically carried out by slowly adding the sulfonyl chloride to an aqueous solution of sodium sulfite and sodium carbonate at a controlled temperature, generally between 0 and 60 °C.[6]

-

The synthesis pathway can be visualized as follows:

Caption: Synthesis of this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis of this compound.

Reverse-Phase HPLC

A reverse-phase HPLC method can be employed for the separation and quantification of this compound.[7]

-

Experimental Protocol:

-

Column: A Newcrom R1 HPLC column is a suitable choice.[7]

-

Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile (MeCN), water, and an acidifier like phosphoric acid.[7] For applications compatible with mass spectrometry (MS), phosphoric acid should be replaced with formic acid.[7]

-

Detection: The method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[7]

-

The general workflow for HPLC analysis is depicted below:

References

- 1. 1-Methylsulfonyl-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. scbt.com [scbt.com]

- 4. This compound [stenutz.eu]

- 5. 4-Mesyl-2-nitrotoluene | C8H9NO4S | CID 687125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103121961A - Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene - Google Patents [patents.google.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. chembk.com [chembk.com]

- 9. 2-Nitro-4-methylsulfonyltoluene | 1671-49-4 [chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of 4-Methylsulfonyl-2-nitrotoluene via Electrophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the synthesis of 4-Methylsulfonyl-2-nitrotoluene, a key organic intermediate. A primary application for this compound is in the production of the herbicide mesotrione.[1] The synthesis predominantly relies on electrophilic aromatic substitution, a fundamental reaction class in organic chemistry.[2] This guide details the relevant synthetic pathways, experimental protocols, and reaction mechanisms, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Overview of Synthetic Strategy

The synthesis of this compound involves the introduction of a nitro group (-NO₂) onto a toluene ring that also bears a methylsulfonyl group (-SO₂CH₃). The most direct and commonly employed strategy is the electrophilic nitration of 4-methylsulfonyltoluene (also known as p-tolyl methyl sulfone).

In this electrophilic aromatic substitution reaction, the methyl group (-CH₃) is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the methylsulfonyl group (-SO₂CH₃) is a deactivating group and a meta-director. When both are present on the aromatic ring, the activating methyl group's directing effect generally dominates, leading to the substitution of the nitro group at the position ortho to the methyl group, which is also meta to the methylsulfonyl group.

An alternative, though less direct, pathway involves the nitration of 4-methylthiotoluene followed by the oxidation of the sulfide to a sulfone. The oxidation of sulfides to sulfones is a well-established transformation, often accomplished using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).[3][4]

This guide will focus on the more direct approach: the nitration of 4-methylsulfonyltoluene.

Electrophilic Nitration of 4-Methylsulfonyltoluene

The core of this synthesis is the nitration of 4-methylsulfonyltoluene using a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid.[5] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[6][7][8][9] This ion is then attacked by the electron-rich aromatic ring.

The mechanism for this electrophilic aromatic substitution proceeds in two main stages after the formation of the electrophile:

-

Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion (NO₂⁺).

-

Electrophilic Attack: The π electrons of the 4-methylsulfonyltoluene ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Caption: Mechanism of electrophilic aromatic nitration.

Experimental Protocols

Several methods for the nitration of 4-methylsulfonyltoluene have been reported. Below are detailed protocols derived from the literature.

This method describes a highly efficient and selective nitration process.[10]

Experimental Workflow:

Caption: Workflow for continuous-flow nitration.

Procedure:

-

Prepare the necessary reagent solutions for the continuous-flow setup.

-

Pump the solution of 1-methyl-4-(methylsulfonyl)benzene, 80 wt% sulfuric acid, and nitric acid into the continuous-flow reactor.

-

The reaction is run under adiabatic conditions with a residence time of approximately 5 seconds.[10]

-

The output from the reactor is collected and quenched, for example, by adding it to ice water.

-

The product is extracted using a suitable organic solvent (e.g., dichloromethane).

-

The organic layer is washed with water and a dilute solution of sodium bicarbonate to remove residual acids, then dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

This method utilizes a solid superacid catalyst, offering potential advantages in terms of catalyst recovery and reuse.[1]

Procedure:

-

In a reaction flask equipped with a stirrer and cooled in an ice bath, add concentrated nitric acid.

-

Add the solid superacid catalyst to the nitric acid.

-

Slowly add acetic anhydride dropwise while stirring, and continue to stir for 20-60 minutes.

-

Add a solution of 4-methylsulfonyltoluene in an organic solvent (such as dichloromethane, dichloroethane, chloroform, or carbon tetrachloride) dropwise.[1]

-

Allow the reaction to stir for 2 to 20 hours at a temperature between 10-40°C.[1]

-

After the reaction is complete, filter to recover the solid superacid catalyst.

-

The filtrate is subjected to reduced pressure distillation to remove the organic solvent.

-

The residue is cooled, and a small amount of water is added to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried to obtain this compound.

Quantitative Data

The following table summarizes key quantitative data from reported synthesis protocols.

| Parameter | Method 1 (Continuous-Flow)[10] | Method 2 (Solid Superacid)[1] |

| Starting Material | 1-methyl-4-(methylsulfonyl)benzene | 4-methylsulfonyltoluene |

| Nitrating Agent | Nitric Acid / Sulfuric Acid | Concentrated Nitric Acid / Acetic Anhydride |

| Catalyst | Sulfuric Acid (80 wt%) | Solid Superacid |

| Solvent | - | Dichloromethane, Chloroform, etc. |

| Temperature | Adiabatic | 10 - 40 °C |

| Reaction Time | 5 seconds (residence time) | 2 - 20 hours |

| Molar Ratios | Not specified | Conc. HNO₃ : Substrate = 1.2:1 to 1.3:1 |

| Acetic Anhydride : Substrate = 1.2:1 | ||

| Reported Yield | 98% | Not specified |

| Purity | High (byproducts minimized) | Not specified |

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₈H₉NO₄S[10] |

| Molecular Weight | 215.23 g/mol [10][11] |

| CAS Number | 1671-49-4[10][11][12] |

| Appearance | Pale yellow solid[13] |

| Melting Point | 120-121 °C[10] |

| Boiling Point | 387.8 °C at 760 mmHg[10] |

| Density | 1.35 g/cm³[10] |

| Water Solubility | 370 mg/L at 25 °C[10] |

Conclusion

The synthesis of this compound via electrophilic aromatic substitution of 4-methylsulfonyltoluene is a robust and efficient process. Modern advancements, such as the use of continuous-flow reactors, have enabled highly selective and high-yield production with significantly reduced reaction times.[10] The choice of methodology, whether a traditional batch process with mixed acids or a more specialized approach with solid acid catalysts, will depend on the specific requirements of the laboratory or production facility, including scale, safety considerations, and desired purity. This guide provides the foundational knowledge and detailed protocols necessary for professionals in the field to successfully synthesize this valuable chemical intermediate.

References

- 1. CN1995014A - Method for preparing 2-nitro-4-methyl p-tolyl sulfone using solid superstrong acid - Google Patents [patents.google.com]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Sulfone synthesis by oxidation [organic-chemistry.org]

- 4. Biocatalytic Oxidation of Sulfides to Sulfones – Oriental Journal of Chemistry [orientjchem.org]

- 5. yuanhuaiglobal.com [yuanhuaiglobal.com]

- 6. cerritos.edu [cerritos.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Cas 1671-49-4,2-Nitro-4-methylsulfonyltoluene | lookchem [lookchem.com]

- 11. 4-Mesyl-2-nitrotoluene | C8H9NO4S | CID 687125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. 2-Nitro-4-methylsulfonylbenzoic acid | 110964-79-9 [chemicalbook.com]

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 4-Methylsulfonyl-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-Methylsulfonyl-2-nitrotoluene, a key intermediate in the pharmaceutical and agrochemical industries. This document details the key intermediates, provides step-by-step experimental protocols, and presents quantitative data to facilitate laboratory-scale synthesis and process development.

Core Synthetic Pathways

The synthesis of this compound can be achieved through several strategic routes, each with distinct starting materials and intermediates. This guide focuses on three primary pathways:

-

Route A: Commencing with the nitration of p-chlorotoluene, followed by nucleophilic aromatic substitution to introduce the methylthio group, and concluding with oxidation.

-

Route B: Starting with 2-nitrotoluene, which undergoes sulfonation and subsequent reactions to form the methylsulfonyl group.

-

Route C: Beginning with 4-methylsulfonyl toluene and introducing the nitro group in the final step.

Each of these routes offers viable methods for the synthesis of the target compound, with the choice of route often depending on the availability of starting materials, desired purity, and scalability.

Data Presentation: Summary of Reactions and Yields

The following tables summarize the key transformations and reported yields for each synthetic pathway.

Route A: From p-Chlorotoluene

| Step | Reaction | Reactants | Key Reagents & Conditions | Product | Yield (%) | Purity (%) |

| 1 | Nitration | p-Chlorotoluene | Mixed acid (HNO₃/H₂SO₄), 50-55°C | 4-Chloro-2-nitrotoluene | ~49-65% | >98% |

| 2 | Nucleophilic Aromatic Substitution | 4-Chloro-2-nitrotoluene, Sodium thiomethoxide | Solvent (e.g., DMF, Methanol), Reflux | 4-(Methylthio)-2-nitrotoluene | N/A | N/A |

| 3 | Oxidation | 4-(Methylthio)-2-nitrotoluene | Hydrogen Peroxide, Acetic Acid, rt | This compound | >95% | >99% |

Route B: From 2-Nitrotoluene

| Step | Reaction | Reactants | Key Reagents & Conditions | Product | Yield (%) | Purity (%) |

| 1 | Sulfonation & Acyl-chlorination | 2-Nitrotoluene | Chlorosulfonic acid, Thionyl chloride | 3-Nitro-4-methylbenzene sulfonyl chloride | N/A | N/A |

| 2 | Sulfonamide formation and methylation | 3-Nitro-4-methylbenzene sulfonyl chloride | Sodium sulfite, Sodium carbonate, Chloroacetic acid | This compound | High | High |

Route C: From 4-Methylsulfonyl Toluene

| Step | Reaction | Reactants | Key Reagents & Conditions | Product | Yield (%) | Purity (%) |

| 1 | Nitration | 4-Methylsulfonyl toluene | Concentrated Nitric Acid, Acetic Anhydride, Solid Superacid Catalyst, 10-40°C | This compound | 95-98% | >99% |

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below.

Route A: Synthesis from p-Chlorotoluene

Step 1: Synthesis of 4-Chloro-2-nitrotoluene

-

Materials: p-Chlorotoluene, 65% Nitric Acid (HNO₃), 96% Sulfuric Acid (H₂SO₄), Chloroform (CHCl₃), Sodium Sulfate (Na₂SO₄), Water (H₂O).

-

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, disperse 39.5 mmol of 4-chlorotoluene in 3.3 mL of water.

-

Prepare a nitrating mixture by carefully adding 3.0 mL of 65% HNO₃ to 13.2 mL of 96% H₂SO₄, cooling as necessary.

-

Add the nitrating mixture dropwise to the stirred 4-chlorotoluene dispersion, maintaining the reaction temperature at 50-55°C.[1]

-

After the addition is complete, continue stirring at 55°C for 2 hours.

-

Cool the reaction mixture and add 50 mL of water.

-

Extract the mixture three times with 50 mL portions of chloroform.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product is a mixture of 4-chloro-2-nitrotoluene (major) and 4-chloro-3-nitrotoluene.

-

Purify by vacuum distillation to isolate 4-chloro-2-nitrotoluene. A yield of approximately 49.2% can be expected.[1]

-

Step 2: Synthesis of 4-(Methylthio)-2-nitrotoluene

-

Materials: 4-Chloro-2-nitrotoluene, Sodium thiomethoxide, Methanol or Dimethylformamide (DMF).

-

Procedure (General):

-

Dissolve 4-chloro-2-nitrotoluene in a suitable solvent such as methanol or DMF in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Add a solution of sodium thiomethoxide (typically a 25% solution in methanol) to the flask. The nitro group activates the chlorine for nucleophilic aromatic substitution.[2][3][4][5]

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization.

-

Step 3: Synthesis of this compound

-

Materials: 4-(Methylthio)-2-nitrotoluene, 30% Hydrogen Peroxide (H₂O₂), Glacial Acetic Acid, 4 M Sodium Hydroxide (NaOH) solution, Dichloromethane (CH₂Cl₂), Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

In a round-bottom flask, dissolve 2 mmol of 4-(methylthio)-2-nitrotoluene in 2 mL of glacial acetic acid.[6]

-

Slowly add 8 mmol (4 equivalents) of 30% hydrogen peroxide to the solution while stirring at room temperature.[6]

-

Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture by the slow addition of 4 M NaOH solution to a pH of approximately 7.

-

Transfer the mixture to a separatory funnel and extract the product with three 10 mL portions of dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the final product. A yield of over 95% can be achieved with this method.[6]

-

Route B: Synthesis from 2-Nitrotoluene

-

Materials: 2-Nitrotoluene, Chlorosulfonic acid, Thionyl chloride, Sodium sulfite, Sodium carbonate, Chloroacetic acid.

-

Procedure (based on patent literature):

-

Sulfonation and Acyl-chlorination: React 2-nitrotoluene with chlorosulfonic acid. Following the initial sulfonation, add a catalyst and thionyl chloride to the reaction mixture to form 3-nitro-4-methylbenzene sulfonyl chloride.[1]

-

Formation of the Sulfone: In a separate vessel, dissolve sodium sulfite and sodium carbonate in water. Slowly add the 3-nitro-4-methylbenzene sulfonyl chloride prepared in the previous step, maintaining the temperature between 3-10°C. After the addition, allow the reaction to proceed at 25-35°C. Subsequently, slowly add chloroacetic acid to the reaction mixture to complete the formation of this compound.[1]

-

Route C: Synthesis from 4-Methylsulfonyl Toluene

-

Materials: 4-Methylsulfonyl toluene, Concentrated Nitric Acid, Acetic Anhydride, Solid Superacid Catalyst (e.g., SO₄²⁻/ZrO₂), Dichloromethane.

-

Procedure (based on patent literature):

-

In a reaction vessel cooled with an ice bath, add concentrated nitric acid followed by the solid superacid catalyst.

-

Add acetic anhydride dropwise and stir for 20-60 minutes.

-

Add a solution of 4-methylsulfonyl toluene in an organic solvent (e.g., dichloromethane) dropwise.

-

Stir the reaction for 2-20 hours at a temperature between 10-40°C.

-

Filter to recover the solid superacid catalyst.

-

Distill the filtrate under reduced pressure to remove the organic solvent.

-

Cool the residue and add a small amount of water to precipitate the product.

-

Filter, wash the solid with water, and dry to obtain this compound. This method reports yields of 95-98% with a purity greater than 99%.

-

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described in this guide.

Caption: Synthetic pathway starting from p-chlorotoluene (Route A).

Caption: Synthetic pathway starting from 2-nitrotoluene (Route B).

Caption: Synthetic pathway starting from 4-methylsulfonyl toluene (Route C).

This guide provides a foundational understanding of the synthesis of this compound and its key intermediates. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific laboratory conditions and safety procedures.

References

- 1. CN103121961A - Synthesis method of weedicide mesotrione intermediate 2-nitro-4-mesyltoluene - Google Patents [patents.google.com]

- 2. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. CN105693573A - Method and device for producing sodium thiomethoxide from by-product obtained through synthesis of dimethyl sulfide - Google Patents [patents.google.com]

- 4. Synthesis of p-nitrobenzoic acid by oxidation in presence of phase transfer catalyst PEG [jsnu.magtech.com.cn]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Unlocking Potential: A Technical Guide to the Research Applications of Substituted Nitrotoluenes

For Researchers, Scientists, and Drug Development Professionals

Substituted nitrotoluenes, a versatile class of aromatic compounds, serve as crucial building blocks and active moieties in a wide array of research and industrial applications. Their utility stems from the presence of the nitro group, a powerful electron-withdrawing group that activates the aromatic ring for nucleophilic substitution and can be readily transformed into other functional groups, and the methyl group, which can also be functionalized. This in-depth technical guide explores the core research applications of substituted nitrotoluenes, providing detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to empower researchers in their scientific endeavors.

Core Applications in Chemical Synthesis and Materials Science

Substituted nitrotoluenes are indispensable precursors in the synthesis of a diverse range of commercially important materials, including polymers, dyes, and energetic materials.

Polymer Synthesis: The Foundation of Polyurethanes

Dinitrotoluenes are central to the production of toluene diisocyanate (TDI), a key monomer for the synthesis of flexible polyurethane foams. The process begins with the hydrogenation of 2,4-dinitrotoluene (DNT) to 2,4-toluenediamine (TDA).

Experimental Protocol: Synthesis of 2,4-Diaminotoluene from 2,4-Dinitrotoluene

This protocol details the laboratory-scale reduction of 2,4-dinitrotoluene using iron powder.

-

Materials: 2,4-dinitrotoluene, iron powder, 50% ethanol, concentrated hydrochloric acid, 15% alcoholic potassium hydroxide, 95% ethanol, 6N sulfuric acid, saturated sodium hydroxide solution.

-

Procedure:

-

In a 500-mL three-necked flask equipped with a reflux condenser and mechanical stirrer, combine 45.5 g (0.25 mole) of 2,4-dinitrotoluene, 85 g (1.5 moles) of iron powder, and 100 mL of 50% ethanol.

-

Heat the mixture to boiling on a water bath and initiate stirring.

-

Slowly add a solution of 5.2 mL (0.06 mole) of concentrated hydrochloric acid in 25 mL of 50% ethanol.

-

Reflux the mixture for two hours after the acid addition is complete.

-

Make the hot mixture just alkaline to litmus with a 15% alcoholic potassium hydroxide solution.

-

Filter the hot mixture to remove the iron, and rinse the flask and iron residue with two 50-mL portions of 95% ethanol.

-

To the filtrate, add 84 mL of 6N sulfuric acid to precipitate the 2,4-diaminotoluene sulfate.

-

Cool the mixture to 25°C and filter by suction. Wash the product with two 25-mL portions of 95% ethanol and dry.[1]

-

-

Yield: This procedure yields approximately 49 g (89% of the theoretical amount) of 2,4-diaminotoluene sulfate.[1]

The resulting 2,4-toluenediamine is then phosgenated to produce toluene diisocyanate, which is subsequently polymerized with polyols to form polyurethane foams.

Logical Relationship: From Nitrotoluene to Polyurethane Foam

Caption: Synthetic pathway from toluene to polyurethane foam.

Azo Dye Synthesis: Coloring the World

Nitrotoluene derivatives, particularly nitroanilines, are fundamental starting materials for the synthesis of azo dyes. The process involves the diazotization of a primary aromatic amine (derived from the reduction of a nitrotoluene) followed by coupling with an electron-rich aromatic compound.

Experimental Protocol: Synthesis of an Azo Dye (Para Red) from p-Nitroaniline

This protocol outlines the synthesis of Para Red, a vibrant red azo dye.

-

Materials: p-nitroaniline, 3M hydrochloric acid, 1M sodium nitrite, 2-naphthol, sodium hydroxide solution.

-

Procedure:

-

Diazotization: Dissolve 1.38 g (10.0 mmol) of p-nitroaniline in 8.0 mL of 3M HCl, heating gently to dissolve. Cool the solution to 5°C in an ice bath. While stirring, slowly add 10 mL of freshly prepared 1M sodium nitrite, maintaining the temperature below 10°C. This forms the diazonium salt solution.[2]

-

Coupling: In a separate beaker, dissolve 2-naphthol in a sodium hydroxide solution.

-

Slowly add the cold diazonium salt solution to the 2-naphthol solution with stirring. The azo dye will precipitate.

-

Filter the solid dye, wash with water, and dry.

-

Table 1: Yields of Azo Dye Synthesis

| Starting Nitroaniline | Coupling Agent | Dye Color | Yield (%) | Reference |

| p-Nitroaniline | 2-Naphthol | Red | >90 | General Procedure |

| m-Nitroaniline | Phenol | Orange-Yellow | 75-85 | [3] |

| o-Nitroaniline | N,N-Dimethylaniline | Deep Red | 80-90 | [3] |

Experimental Workflow: Azo Dye Synthesis and Application

Caption: General workflow for azo dye synthesis and evaluation.

Energetic Materials and Propellants

Nitrotoluenes are most famously known for their application in explosives, with 2,4,6-trinitrotoluene (TNT) being the most prominent example. Dinitrotoluenes are also used as plasticizers, deterrent coatings, and burn rate modifiers in propellants like smokeless gunpowders. While specific quantitative data on the effect of nitrotoluenes on burn rates is often proprietary, the general principle is that they modify the combustion characteristics of the propellant.

Agrochemical Applications

Substituted nitrotoluenes, particularly those containing trifluoromethyl groups, are important intermediates in the synthesis of herbicides. The trifluoromethyl group often enhances the biological activity and metabolic stability of the final product.

Table 2: Herbicidal Activity of Trifluoromethyl-Nitrotoluene Derivatives

| Compound Class | Target Weeds | Application Rate (g/ha) | Reference |

| Picolinic acids | Broadleaf weeds | 5 - 120 | [4] |

| Pyrazole derivatives | Grasses and broadleaf weeds | 750 | [5] |

Drug Development and Medicinal Chemistry

The nitro group is a versatile functional group in drug design, acting as a pharmacophore or a precursor to other essential functionalities. Substituted nitrotoluenes serve as scaffolds for a variety of therapeutic agents, including kinase inhibitors.

Kinase Inhibitors for Cancer Therapy

The quinoline and quinazoline cores are prevalent in many kinase inhibitors. Nitro-substituted versions of these heterocycles are key intermediates in their synthesis. The nitro group can be reduced to an amine, providing a point for further molecular elaboration to enhance binding affinity and selectivity for the target kinase.

Experimental Protocol: Synthesis of a Kinase Inhibitor Intermediate

This protocol describes the synthesis of a 7-anilino-6-nitroquinoline intermediate.

-

Materials: 7-chloro-6-nitroquinoline, substituted aniline, ethanol or isopropanol, concentrated HCl (optional), ammonium hydroxide solution.

-

Procedure:

-

To a round-bottom flask, add 7-chloro-6-nitroquinoline (1.0 eq) and the substituted aniline (1.1 - 1.5 eq).

-

Add ethanol or isopropanol as the solvent. A catalytic amount of concentrated HCl can be added.

-

Reflux the reaction mixture for 4-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and neutralize with an ammonium hydroxide solution to precipitate the product.

-

Filter, wash with water, and dry the 7-anilino-6-nitroquinoline product.[6]

-

Table 3: Inhibitory Activity of Substituted Nitroaromatic Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Pyrazolo[3,4-g]isoquinoline (1b) | Haspin | 57 | [1] |

| Pyrazolo[3,4-g]isoquinoline (1c) | Haspin | 66 | [1] |

| Quinoxaline derivative (26e) | ASK1 | 30.17 | [7] |

| Quinazolinone derivative (7) | CDK9 | 115 | [6] |

| Quinazolinone derivative (9) | CDK9 | 131 | [6] |

Mechanism of Action and Signaling Pathways

Nitroaromatic drugs often act as prodrugs that require reductive bioactivation to exert their therapeutic or toxic effects. This process is typically mediated by nitroreductase enzymes.

Signaling Pathway: Bioactivation of Nitroaromatic Drugs

Caption: Bioactivation pathway of nitroaromatic compounds.[2][8][9][10][11]

Bioremediation of Nitrotoluene Contamination

The widespread use of nitrotoluenes has led to environmental contamination. Bioremediation offers a promising approach for the cleanup of affected sites. Microorganisms have evolved specific enzymatic pathways to degrade these compounds.

Signaling Pathway: Microbial Degradation of 4-Nitrotoluene

Caption: Aerobic degradation pathway of 4-nitrotoluene by bacteria.

High-Throughput Screening in Drug Discovery

The discovery of novel drug candidates based on substituted nitrotoluene scaffolds can be accelerated using high-throughput screening (HTS) workflows.

Experimental Workflow: High-Throughput Screening for Kinase Inhibitors

Caption: A typical high-throughput screening workflow.[12][13][14][15][16]

This guide provides a comprehensive overview of the significant research applications of substituted nitrotoluenes. The detailed protocols, quantitative data, and visual diagrams are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, facilitating further innovation and discovery.

References

- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors [mdpi.com]

- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 10. svedbergopen.com [svedbergopen.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A high throughput metabolic stability screening workflow with automated assessment of data quality in pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Streamlining High-Throughput Screening with Revvity's Automated Workflow Solutions | Drug Discovery And Development [labroots.com]

- 16. High throughput screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis of Azo Dyes Using 4-Methylsulfonyl-2-nitrotoluene as a Key Intermediate

Introduction

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings.[1] The extended conjugation provided by this linkage is responsible for their vibrant colors. The properties of azo dyes, such as their color, solubility, and fastness, can be finely tuned by introducing various substituents onto the aromatic rings. 4-Methylsulfonyl-2-nitrotoluene is a valuable intermediate for creating specialized azo dyes. The methylsulfonyl (-SO₂CH₃) group, being a strong electron-withdrawing group, can significantly influence the electronic properties and, consequently, the spectral characteristics of the final dye. Furthermore, the sulfonyl group can enhance the dye's affinity for certain substrates and may impart interesting biological properties, making the resulting compounds relevant for researchers in materials science and drug development.[1]

The synthesis of azo dyes from this compound is a multi-step process that begins with the chemical reduction of the nitro group to a primary amine, followed by the classic two-step diazotization and azo coupling sequence.[2]

Overall Synthetic Pathway

The transformation of this compound into an azo dye involves three primary stages:

-

Reduction: The nitro group of the starting material is reduced to a primary amine (–NH₂) to yield 4-Methylsulfonyl-2-aminotoluene.

-

Diazotization: The resulting aromatic amine is treated with nitrous acid at low temperatures to form a reactive diazonium salt.[2]

-

Azo Coupling: The electrophilic diazonium salt is reacted with an electron-rich coupling component (e.g., a phenol or aromatic amine) to form the final azo dye.[2]

Caption: Overall workflow for the synthesis of an azo dye from this compound.

Experimental Protocols

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

All procedures should be performed in a well-ventilated fume hood.

-

Diazonium salts in their solid, dry state can be explosive and should be handled with extreme care.[2] It is highly recommended to use them in solution immediately after preparation.

Protocol 1: Reduction of this compound

This protocol describes the reduction of the aromatic nitro group to a primary amine using tin(II) chloride, a common and effective method.[3][4]

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-